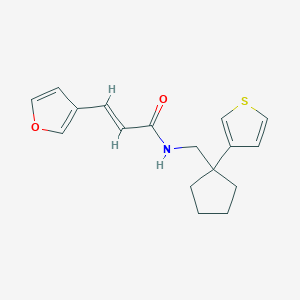
(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(furan-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound consists of a furan ring and a thiophene moiety attached to a cyclopentyl group via an acrylamide linkage. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds structurally similar to this compound often act on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in pain modulation and neuroprotection. The following mechanisms have been proposed:
- Positive Allosteric Modulation : Similar compounds have been shown to enhance the activity of nAChRs, suggesting that this compound may also function as a positive allosteric modulator (PAM) .
- Calcium Channel Interaction : The inhibition of voltage-gated N-type calcium channels (CaV2.2) is another proposed mechanism for the antinociceptive effects observed in related compounds .
Antinociceptive Properties
A study involving analogs of this compound demonstrated significant antinociceptive effects in a mouse model of neuropathic pain induced by oxaliplatin. The tested compounds showed efficacy in reducing pain behaviors, indicating their potential utility in pain management .
In Vitro Studies
In vitro assays have been conducted to evaluate the interaction of the compound with nAChRs. Electrophysiological techniques revealed that these compounds can modulate receptor activity, enhancing neurotransmitter release and influencing synaptic plasticity .
Case Studies
- Neuropathic Pain Model : In a controlled study, mice treated with this compound exhibited reduced pain responses compared to controls, supporting its role as a potential therapeutic agent for neuropathic pain .
- Cognitive Function : Another research effort explored the cognitive-enhancing effects of similar compounds on animal models, showing improvements in memory and learning tasks, which may be attributed to enhanced cholinergic signaling through nAChRs .
Data Summary
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(4-3-14-5-9-20-11-14)18-13-17(7-1-2-8-17)15-6-10-21-12-15/h3-6,9-12H,1-2,7-8,13H2,(H,18,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBSSRKOHPJVCQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=COC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=COC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














